molecular formula C23H18N2O B11549853 2-(naphthalen-1-yl)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

2-(naphthalen-1-yl)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

Cat. No.: B11549853
M. Wt: 338.4 g/mol
InChI Key: OGLNGXNJLNCYCT-LFVJCYFKSA-N
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Description

2-(naphthalen-1-yl)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of two naphthalene rings and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide typically involves the condensation reaction between 2-(naphthalen-1-yl)acetohydrazide and naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted hydrazides with various functional groups.

Scientific Research Applications

2-(naphthalen-1-yl)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(naphthalen-1-yl)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide is unique due to its hydrazone linkage and the presence of two naphthalene rings. This structural feature imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H18N2O/c26-23(15-21-10-5-9-19-7-3-4-11-22(19)21)25-24-16-17-12-13-18-6-1-2-8-20(18)14-17/h1-14,16H,15H2,(H,25,26)/b24-16+

InChI Key

OGLNGXNJLNCYCT-LFVJCYFKSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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